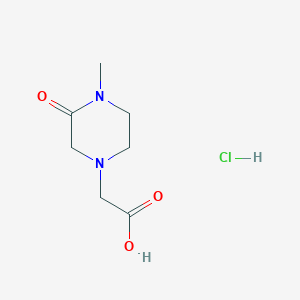
2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride
Overview
Description
“2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS number 1205125-34-3 . It has a molecular formula of C7H13ClN2O3 and a molecular weight of 208.64 .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an acetic acid group . The presence of the piperazine ring suggests that this compound may have biological activity, as piperazine derivatives are often found in pharmaceuticals .Scientific Research Applications
Synthesis of Novel Annelated 2-Oxopiperazines
Research by Medvedevat et al. (2015) explored the synthesis of novel annelated 2-oxopiperazines by interacting methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of new heterocyclic systems. This study highlights the chemical versatility and potential for creating complex molecules using 2-oxopiperazine derivatives (Medvedevat et al., 2015).
Development of GPIIb/IIIa Antagonists
Kitamura et al. (2001) synthesized a series of 2-oxopiperazine derivatives to inhibit platelet aggregation, demonstrating significant potential in the treatment of thrombotic diseases. This research showcases the application of 2-oxopiperazine derivatives in developing novel therapeutic agents (Kitamura et al., 2001).
Synthesis of Fused Oxopiperazino-β-lactams
Viso et al. (2006) conducted a study on the diastereoselective synthesis of fused oxopiperazino-β-lactams. This research contributes to the understanding of the chemical properties and potential applications of 2-oxopiperazine derivatives in creating structurally complex and diverse molecules (Viso et al., 2006).
Potential in Aldose Reductase Inhibition
Kučerová-Chlupáčová et al. (2020) explored (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, which exhibit a range of pharmacological activities, including aldose reductase inhibition. This study opens avenues for using 2-oxopiperazine derivatives in the development of new inhibitors with potential therapeutic applications (Kučerová-Chlupáčová et al., 2020).
Development of Bradykinin B1 Receptor Antagonists
Chen et al. (2011) described the discovery of oxopiperazine-based B1 receptor antagonists, indicating the potential of 2-oxopiperazine derivatives in developing treatments for pain and inflammation (Chen et al., 2011).
properties
IUPAC Name |
2-(4-methyl-3-oxopiperazin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-8-2-3-9(4-6(8)10)5-7(11)12;/h2-5H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOCJJKWNOEHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-oxopiperazin-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)
![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)


![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)
![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)

![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1469321.png)


